Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate
Description
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate (hereafter referred to as Compound 5b) is a synthetic thiazole derivative featuring a 3-phenylpropanamido substituent at the 2-position and an ethyl carboxylate group at the 4-position of the thiazole ring. Synthesized via condensation reactions involving ethyl 2-aminothiazole-4-carboxylate precursors, Compound 5b has been rigorously characterized using spectral techniques (e.g., NMR, IR) and evaluated for its biological activity .
Research highlights its role in targeting colorectal cancer (CRC), particularly through inhibition of β-catenin, a key protein in CRC progression. In vitro studies on HCT-116 cells demonstrated an IC50 of 1.55 μM, comparable to the standard drug methotrexate (IC50 = 0.7 μM) . Molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies further support its drug-like properties, including favorable solubility and permeability .
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-14(19)12-10-21-15(16-12)17-13(18)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCIMBPMTJOZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with 3-phenylpropanoic acid chloride in the presence of a base, such as triethylamine, to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid, and the amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Hydrolysis using aqueous sodium hydroxide or nucleophilic substitution using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Carboxylic acids and substituted amides.
Scientific Research Applications
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. Additionally, the phenylpropanamido side chain can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compound 5a vs. 5b
Both compounds share the ethyl 2-aminothiazole-4-carboxylate core but differ in substituents:
- Compound 5a : Contains a 1,3-dioxoisoindolinyl-acetamido group, enhancing electron-withdrawing effects and steric bulk.
- Compound 5b : Features a 3-phenylpropanamido group, introducing lipophilic character via the phenyl ring.
Compound 3 (Shi et al., 2020)
- Structure : Substituted with a 4-hydroxyphenyl group instead of an amide.
- Activity : Targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases. Molecular docking revealed hydrogen bonding with catalytic residues (e.g., Tyr337 in AChE) .
- Divergent Application: Unlike 5b’s anticancer focus, Compound 3 highlights how minor structural changes redirect activity toward neurological targets.
Fragment A Precursor (HETEROCYCLES, 2003)
- Structure : Incorporates a pyridine-trifluoromethanesulfonyloxy group, enabling synthesis of thiostrepton-type antibiotics.
- Application : Serves as a synthetic intermediate, contrasting with 5b’s direct therapeutic role. This underscores thiazole’s versatility in drug discovery .
Mechanistic Insights
- β-Catenin Inhibition (5a/5b) : The dioxoisoindolinyl group in 5a may form stronger π-π interactions with β-catenin’s hydrophobic pocket, explaining its higher potency .
- Cholinesterase Inhibition (Compound 3) : The 4-hydroxyphenyl group engages in polar interactions with AChE’s active site, absent in 5b’s structure .
Implications for Drug Design
- Substituent Effects : Lipophilic groups (e.g., phenyl in 5b) improve membrane permeability but may reduce target affinity compared to electron-deficient moieties (e.g., dioxoisoindolinyl in 5a).
- Scaffold Adaptability : The thiazole core supports diverse applications—from anticancer agents to enzyme inhibitors and antibiotic precursors—depending on substituent design .
Biological Activity
Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves the reaction of thiazole derivatives with amides or amino acids in the presence of coupling agents. The compound can be synthesized through multi-step reactions that include:
- Formation of the thiazole ring.
- Introduction of the carboxylate group.
- Amide coupling with 3-phenylpropanamide.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Research indicates that thiazole derivatives can inhibit various enzymes involved in metabolic pathways, including those related to cancer progression and bacterial growth.
- Antimicrobial Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting that this compound may possess similar antimicrobial properties due to structural similarities with known inhibitors .
- Anticancer Potential : The compound has been evaluated for its ability to inhibit beta-catenin, a critical protein in colorectal cancer progression. In silico studies suggest it may interfere with the Wnt signaling pathway, which is often dysregulated in cancer .
Antimicrobial Activity
| Compound | MIC (µg/ml) | Target |
|---|---|---|
| This compound | TBD | M. tuberculosis |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | M. tuberculosis H37Rv |
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, particularly those associated with colorectal cancer.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| This compound | TBD | Colorectal Cancer |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 0.95 ± 0.05 | M. tuberculosis |
Case Studies
- Colorectal Cancer Treatment : A study focused on two derivatives of ethyl 2-aminothiazole-4-carboxylate showed promising results in inhibiting beta-catenin activity, suggesting potential therapeutic applications in colorectal cancer management . These findings highlight the importance of structure modification in enhancing biological activity.
- Antimicrobial Efficacy : Another investigation into thiazole derivatives indicated a significant inhibitory effect on M. tuberculosis, establishing a link between structural features and antimicrobial potency . This reinforces the potential role of this compound as a candidate for further development against resistant strains.
Q & A
Basic: What are the critical steps and characterization methods for synthesizing Ethyl 2-(3-phenylpropanamido)thiazole-4-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, starting with cyclization of precursors like thiourea and ethyl acetoacetate under acidic conditions to form the thiazole core . Subsequent acylation with 3-phenylpropanoyl chloride introduces the propanamido group. Key steps include:
- Cyclization: Thiourea reacts with α-bromo ketones (e.g., ethyl bromoacetate) in ethanol or acetonitrile under reflux .
- Acylation: The thiazole intermediate is treated with 3-phenylpropanoyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) .
- Purification: Silica gel column chromatography isolates the product (yields ~70–85%) .
Characterization:
- NMR Spectroscopy: and NMR confirm substituent positions and ester/amide linkages .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 375.12) .
- Elemental Analysis: Matches calculated vs. observed C, H, N, S percentages .
Basic: How do functional groups in this compound influence its reactivity and biological activity?
Answer:
The compound’s functional groups dictate its chemical and biological behavior:
- Thiazole Ring: Enhances π-π stacking with biological targets (e.g., enzymes) and stabilizes charge transfer .
- Ethyl Ester: Increases lipophilicity, improving cell membrane permeability . Hydrolysis to carboxylic acid under physiological conditions modulates bioavailability .
- 3-Phenylpropanamido Side Chain: The phenyl group facilitates hydrophobic interactions, while the amide acts as a hydrogen bond donor/acceptor .
Example Reactivity:
- Ester Hydrolysis: Under basic conditions (NaOH/EtOH), yields the carboxylic acid derivative .
- Amide Functionalization: Reacts with Grignard reagents or undergoes nucleophilic substitution at the carbonyl .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Answer:
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance acylation efficiency by stabilizing intermediates .
- Temperature Control: Cyclization at 80–90°C minimizes side reactions (e.g., over-oxidation) .
- Catalyst Use: Lewis acids (e.g., ZnCl) accelerate thiazole ring formation .
- Workflow: Continuous flow reactors reduce reaction time and improve scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
